molecular formula C7H15NO B3080629 ((3R,6R)-6-Methylpiperidin-3-YL)methanol CAS No. 1088993-98-9

((3R,6R)-6-Methylpiperidin-3-YL)methanol

Cat. No.: B3080629
CAS No.: 1088993-98-9
M. Wt: 129.20
InChI Key: FMYGWFUUVQICDN-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((3R,6R)-6-Methylpiperidin-3-YL)methanol: is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The compound has a chiral center, making it optically active, and it is often used as an intermediate in the synthesis of various biologically active molecules.

Scientific Research Applications

Chemistry: ((3R,6R)-6-Methylpiperidin-3-YL)methanol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor in the synthesis of various drugs, particularly those targeting the central nervous system. Its derivatives have shown potential in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in certain chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,6R)-6-Methylpiperidin-3-YL)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 6-methylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((3R,6R)-6-Methylpiperidin-3-YL)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or tosylates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrogen halides (HCl, HBr), tosyl chloride (TsCl)

Major Products Formed:

    Oxidation: 6-Methylpiperidin-3-one

    Reduction: Various reduced derivatives depending on the conditions

    Substitution: Halogenated or tosylated derivatives

Comparison with Similar Compounds

    Piperidine: A parent compound with similar structural features but lacking the hydroxyl group.

    6-Methylpiperidine: Similar to ((3R,6R)-6-Methylpiperidin-3-YL)methanol but without the hydroxyl group.

    3-Hydroxypiperidine: Similar but with the hydroxyl group at a different position.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a methyl group. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in the production of various biologically active compounds.

Properties

IUPAC Name

[(3R,6R)-6-methylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYGWFUUVQICDN-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((3R,6R)-6-Methylpiperidin-3-YL)methanol
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((3R,6R)-6-Methylpiperidin-3-YL)methanol
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((3R,6R)-6-Methylpiperidin-3-YL)methanol
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((3R,6R)-6-Methylpiperidin-3-YL)methanol
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((3R,6R)-6-Methylpiperidin-3-YL)methanol
Reactant of Route 6
((3R,6R)-6-Methylpiperidin-3-YL)methanol

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